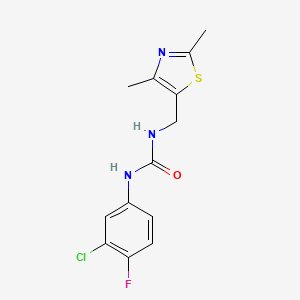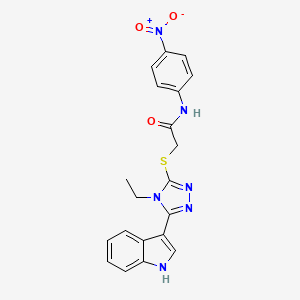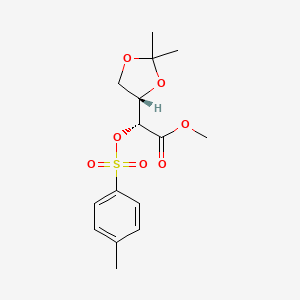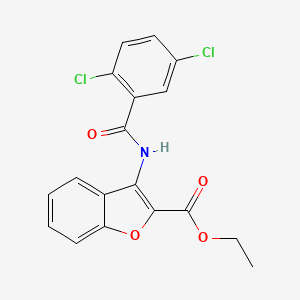
1-(3-Chloro-4-fluorophenyl)-3-((2,4-dimethylthiazol-5-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-4-fluorophenyl)-3-((2,4-dimethylthiazol-5-yl)methyl)urea, also known as CFTR-Inhibitor-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is known to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the transport of chloride ions across cell membranes. CFTR-Inhibitor-172 has been studied for its potential use in treating cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs.
Mécanisme D'action
1-(3-Chloro-4-fluorophenyl)-3-((2,4-dimethylthiazol-5-yl)methyl)ureaor-172 works by inhibiting the activity of the CFTR protein, which is responsible for regulating the transport of chloride ions across cell membranes. This inhibition leads to a reduction in the transport of chloride ions, which can help to reduce the buildup of mucus in the lungs and other organs.
Biochemical and Physiological Effects:
1-(3-Chloro-4-fluorophenyl)-3-((2,4-dimethylthiazol-5-yl)methyl)ureaor-172 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of the CFTR protein, which can help to reduce the buildup of mucus in the lungs and other organs. This reduction in mucus buildup can help to improve lung function and reduce the risk of lung infections in individuals with cystic fibrosis.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-Chloro-4-fluorophenyl)-3-((2,4-dimethylthiazol-5-yl)methyl)ureaor-172 has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied for its potential therapeutic applications, which can provide researchers with a wealth of information about its mechanism of action and potential uses. However, one limitation is that it can be difficult to obtain and may be expensive to use in large quantities.
Orientations Futures
There are several future directions for research on 1-(3-Chloro-4-fluorophenyl)-3-((2,4-dimethylthiazol-5-yl)methyl)ureaor-172. One area of research could focus on developing more effective and efficient synthesis methods for this compound. Another area of research could focus on developing new therapeutic applications for 1-(3-Chloro-4-fluorophenyl)-3-((2,4-dimethylthiazol-5-yl)methyl)ureaor-172, such as its use in treating other diseases that involve the buildup of mucus in the lungs or other organs. Additionally, future research could focus on developing new compounds that are similar to 1-(3-Chloro-4-fluorophenyl)-3-((2,4-dimethylthiazol-5-yl)methyl)ureaor-172 but have improved efficacy and fewer side effects.
Méthodes De Synthèse
The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-((2,4-dimethylthiazol-5-yl)methyl)ureaor-172 involves several steps, including the reaction of 3-chloro-4-fluoroaniline with 2,4-dimethylthiazol-5-carboxaldehyde to form an imine intermediate. This intermediate is then reduced with sodium borohydride to form the corresponding amine. The amine is then reacted with isocyanate to form the final product, 1-(3-Chloro-4-fluorophenyl)-3-((2,4-dimethylthiazol-5-yl)methyl)ureaor-172.
Applications De Recherche Scientifique
1-(3-Chloro-4-fluorophenyl)-3-((2,4-dimethylthiazol-5-yl)methyl)ureaor-172 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of CFTR, which is a key protein involved in the regulation of chloride ion transport across cell membranes. This inhibition has been studied for its potential use in treating cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs.
Propriétés
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFN3OS/c1-7-12(20-8(2)17-7)6-16-13(19)18-9-3-4-11(15)10(14)5-9/h3-5H,6H2,1-2H3,(H2,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCFSWLIKZTJQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CNC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-bromophenyl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2951987.png)

![2-[5-(4-aminophenyl)-2H-tetrazol-2-yl]ethanol](/img/structure/B2951990.png)


![2-(4-chlorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2951998.png)


![N-(2,3-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2952003.png)


![N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2952006.png)
![1-Ethyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2952008.png)
![3-(4-chlorophenyl)-N-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2952009.png)